molecular formula C11H19N B14468591 4-Methyl-2-azaspiro[5.5]undec-1-ene CAS No. 67625-87-0

4-Methyl-2-azaspiro[5.5]undec-1-ene

Cat. No.: B14468591
CAS No.: 67625-87-0
M. Wt: 165.27 g/mol
InChI Key: NLWYFLRDECPNBF-UHFFFAOYSA-N
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Description

4-Methyl-2-azaspiro[55]undec-1-ene is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure consists of a bicyclic system where two rings are connected through a single atom, creating a rigid and stable configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-azaspiro[5.5]undec-1-ene typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . This reaction yields 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which can be further modified to obtain the desired spirocyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-azaspiro[5.5]undec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different applications.

Scientific Research Applications

4-Methyl-2-azaspiro[5.5]undec-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-azaspiro[5.5]undec-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-azaspiro[5.5]undec-1-ene is unique due to its specific structural configuration and the presence of a methyl group, which can influence its chemical reactivity and biological activity. The spirocyclic structure provides rigidity and stability, making it a valuable compound for various applications.

Properties

CAS No.

67625-87-0

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

4-methyl-2-azaspiro[5.5]undec-1-ene

InChI

InChI=1S/C11H19N/c1-10-7-11(9-12-8-10)5-3-2-4-6-11/h9-10H,2-8H2,1H3

InChI Key

NLWYFLRDECPNBF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)C=NC1

Origin of Product

United States

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